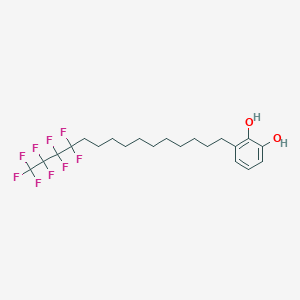![molecular formula C26H27Cl2N3O B236816 (4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione CAS No. 137608-89-0](/img/structure/B236816.png)
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione, also known as 2'-deoxyguanosine, is a purine nucleoside that is essential for DNA synthesis. It is involved in the formation of the sugar-phosphate backbone of DNA, as well as in the regulation of gene expression.
Mecanismo De Acción
2'-deoxyguanosine is incorporated into DNA during DNA synthesis, where it forms hydrogen bonds with the complementary nucleotide, cytosine. It also plays a role in the regulation of gene expression, as it can be methylated to form 5-methyl-2'-deoxyguanosine, which is involved in epigenetic modifications of DNA.
Biochemical and Physiological Effects:
2'-deoxyguanosine has several biochemical and physiological effects. It is involved in the formation of the sugar-phosphate backbone of DNA, and is essential for DNA synthesis. It also plays a role in the regulation of gene expression, as mentioned above. In addition, it has been shown to have antioxidant properties and may help protect against oxidative damage to DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-deoxyguanosine in lab experiments is its availability and relatively low cost. It is also a well-studied molecule, with a wealth of information available on its properties and functions. However, one limitation is that it is highly susceptible to oxidation by reactive oxygen species, which can complicate experiments involving oxidative stress.
Direcciones Futuras
There are several future directions for research involving 2'-deoxyguanosine. One area of interest is the role of oxidative damage to DNA in aging and disease, and the potential protective effects of 2'-deoxyguanosine. Another area of interest is the use of 2'-deoxyguanosine in the development of new drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the epigenetic modifications of DNA involving 2'-deoxyguanosine and their potential role in disease.
Métodos De Síntesis
2'-deoxyguanosine can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanine with ribose-5-phosphate, followed by the reduction of the ribose moiety to deoxyribose. Enzymatic synthesis involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between guanine and deoxyribose-1-phosphate.
Aplicaciones Científicas De Investigación
2'-deoxyguanosine is widely used in scientific research, particularly in the fields of molecular biology and biochemistry. It is used as a substrate for DNA polymerases in DNA sequencing and PCR amplification, as well as in studies of DNA repair and replication. It is also used as a marker for oxidative damage to DNA, as it is highly susceptible to oxidation by reactive oxygen species.
Propiedades
Número CAS |
137608-89-0 |
|---|---|
Fórmula molecular |
C26H27Cl2N3O |
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-8-13-7(18)6-10(20,14-8)15(9(19)12-6)5-1-3(17)4(2-16)21-5/h3-5,16-17,20H,1-2H2,(H3,11,13,14,18)/t3-,4+,5?,10+/m0/s1 |
Clave InChI |
FRSRULZCPKNTDT-ABGYPKBISA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1N2C(=O)N=C3[C@]2(N=C(NC3=O)N)O)CO)O |
SMILES |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
Sinónimos |
4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, (4S)-isomer 4-OH-8-O-2'dG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)





![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)